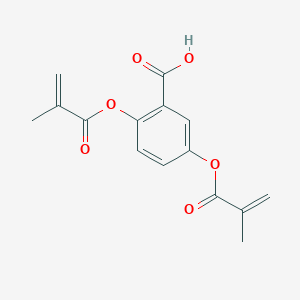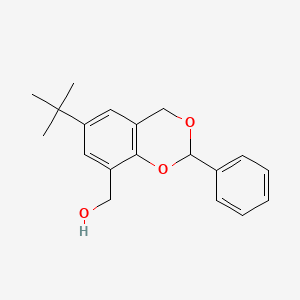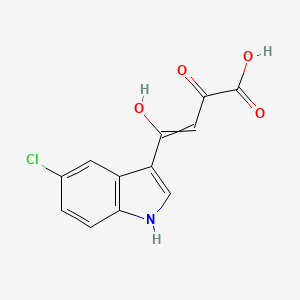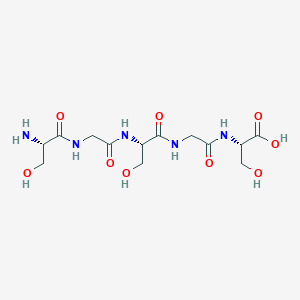
L-Serylglycyl-L-serylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serylglycyl-L-serylglycyl-L-serine is a peptide compound composed of three serine residues and one glycine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The presence of multiple serine residues makes it a unique molecule with distinct biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serylglycyl-L-serylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-serine and L-serine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to produce the peptide in large quantities. This approach involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide.
Chemical Reactions Analysis
Types of Reactions: L-Serylglycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide can be reduced to form alcohols from aldehydes or ketones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products:
Oxidation: Formation of serine-derived aldehydes or carboxylic acids.
Reduction: Formation of serine-derived alcohols.
Substitution: Formation of halogenated or alkylated serine derivatives.
Scientific Research Applications
L-Serylglycyl-L-serylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of L-Serylglycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residues in the peptide can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The peptide may also undergo conformational changes that enhance its binding affinity and specificity.
Comparison with Similar Compounds
L-Seryl-L-seryl-L-serine: A tripeptide with three serine residues.
L-Glycyl-L-seryl-L-serine: A tripeptide with one glycine and two serine residues.
L-Seryl-L-glycyl-L-serine: A tripeptide with one serine, one glycine, and one serine residue.
Uniqueness: L-Serylglycyl-L-serylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple serine residues allows for extensive hydrogen bonding and interaction with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
511236-60-5 |
|---|---|
Molecular Formula |
C13H23N5O9 |
Molecular Weight |
393.35 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H23N5O9/c14-6(3-19)11(24)15-1-9(22)17-7(4-20)12(25)16-2-10(23)18-8(5-21)13(26)27/h6-8,19-21H,1-5,14H2,(H,15,24)(H,16,25)(H,17,22)(H,18,23)(H,26,27)/t6-,7-,8-/m0/s1 |
InChI Key |
GNLUGXIZCMEPSD-FXQIFTODSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
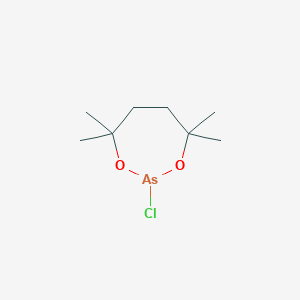
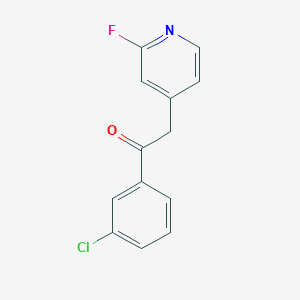
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
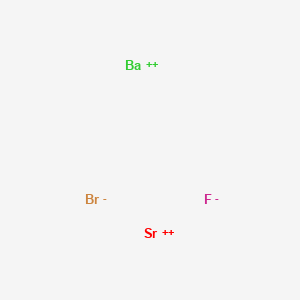
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
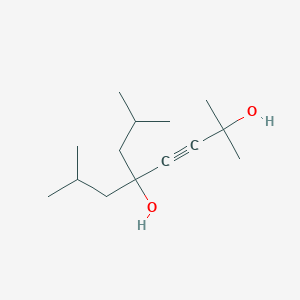
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
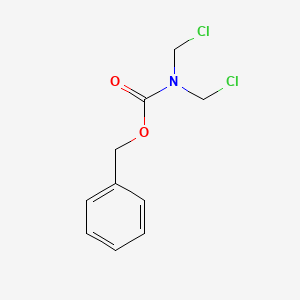
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
